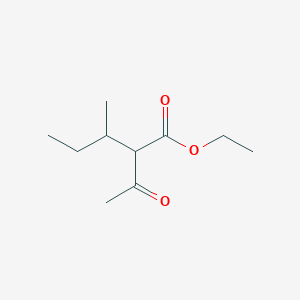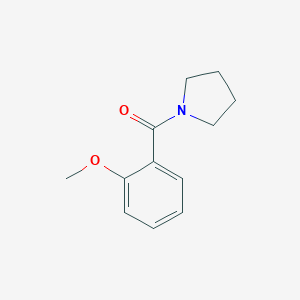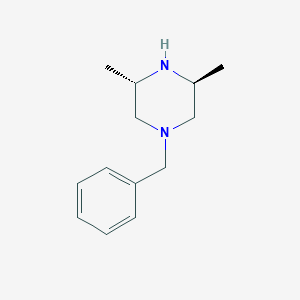
N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Übersicht
Beschreibung
“N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide” is a chemical compound with the CAS Number: 50878-03-0 . It has a molecular weight of 189.26 . The IUPAC name for this compound is N-(5,6,7,8-tetrahydro-2-naphthalenyl)acetamide .
Molecular Structure Analysis
The InChI code for “N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide” is 1S/C12H15NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h6-8H,2-5H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
“N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Haloindanones and Halotetralones : N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is used in the regioselective oxidation and acidic hydrolysis process to produce amino ketones, which are further converted to 7-haloindanone or 8-halotetralone. These compounds have significance in organic synthesis and chemical research (Nguyen et al., 2003).
Cytotoxicity and Molecular Structure Studies : A derivative of N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, specifically N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, has been studied for its cytotoxicity against oligodendrocytes and its redox profile. The compound's molecular structure is stabilized by various noncovalent interactions, making it a subject of interest in crystallography and molecular chemistry (Gouda et al., 2022).
Antioxidant and Tumor Inhibitory Activity : Various derivatives of 2-acetyl-5,6,7,8-tetrahydronaphthalene have shown significant antioxidant and tumor inhibitory activities, particularly against liver cancer cells. These findings highlight the potential therapeutic applications of such compounds in cancer treatment (Hamdy et al., 2013).
Anticancer Agent Development : Some derivatives of N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide have been synthesized and investigated for their cytotoxic effects on various cancer cell lines. These studies are crucial for the development of new anticancer agents (Altıntop et al., 2018).
Effects on Macrophage Cell Activity : Certain derivatives of N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide have been shown to affect the proliferation and nitric oxide production in lipopolysaccharide-activated macrophage cells, indicating potential applications in immunology and inflammation research (Gurkan et al., 2011).
Analgesic Activity : Acetamide derivatives, including those related to N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, have been synthesized and evaluated for their potential analgesic properties, which are relevant in pain management and pharmaceutical research (Kaplancıklı et al., 2012).
Synthesis of Silicon-Based Drugs : N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide derivatives have been utilized in the synthesis of silicon-based drugs, demonstrating the compound's versatility in drug development (Büttner et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h6-8H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEVQGGWBHGIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10305972 | |
| Record name | N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727705 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
CAS RN |
50878-03-0 | |
| Record name | 50878-03-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



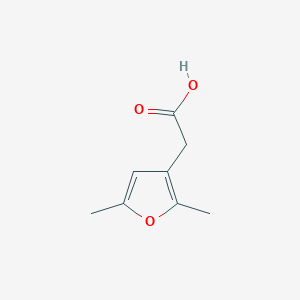
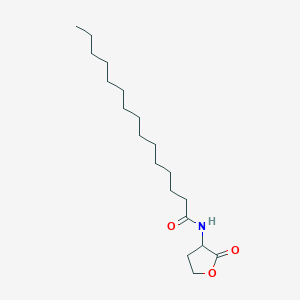
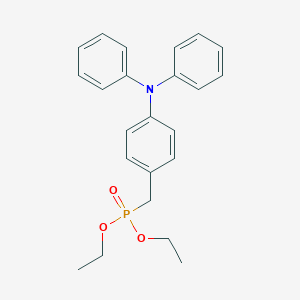

![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)
